molecular formula C14H18F3NO5S2 B2680603 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2320212-05-1

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2680603
CAS No.: 2320212-05-1
M. Wt: 401.42
InChI Key: NLBMSTOFSLUEJK-UHFFFAOYSA-N
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Description

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, a trifluoromethoxy group, and a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable diene with a sulfur source under acidic conditions.

    Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via nucleophilic substitution reactions, often using ethylene oxide or a similar reagent.

    Attachment of the Benzenesulfonamide Moiety: This step involves the reaction of the intermediate with a benzenesulfonyl chloride derivative in the presence of a base such as triethylamine.

    Introduction of the Trifluoromethoxy Group: This can be accomplished through nucleophilic aromatic substitution or other fluorination techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

The sulfonamide group is known for its biological activity, particularly as an antibacterial agent. This compound could be explored for its potential as a pharmaceutical lead compound, especially in the development of new antibiotics or other therapeutic agents.

Medicine

Given its structural features, this compound might exhibit interesting pharmacological properties. Research could focus on its potential as an anti-inflammatory, anticancer, or antiviral agent.

Industry

In materials science, the compound’s unique combination of functional groups could be exploited in the design of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide exerts its effects would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The trifluoromethoxy group could enhance its binding affinity to biological targets, while the sulfonamide group could interact with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-benzenesulfonamide: Lacks the trifluoromethoxy group, which could affect its reactivity and biological activity.

    N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its chemical properties and applications.

Uniqueness

The presence of the trifluoromethoxy group in N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide distinguishes it from similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a unique candidate for various applications in research and industry.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO5S2/c15-14(16,17)23-11-3-1-2-4-12(11)25(20,21)18-9-13(22-7-6-19)5-8-24-10-13/h1-4,18-19H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBMSTOFSLUEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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